Ferric picolinate

Description

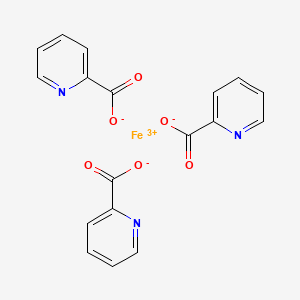

Structure

3D Structure of Parent

Properties

CAS No. |

30379-87-4 |

|---|---|

Molecular Formula |

C18H12FeN3O6 |

Molecular Weight |

422.1 g/mol |

IUPAC Name |

iron(3+);pyridine-2-carboxylate |

InChI |

InChI=1S/3C6H5NO2.Fe/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

XYLIUBFEJNAWSC-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Fe+3] |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Fe+3] |

Synonyms |

2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ferric Picolinate

Precursor Material Chemistry and Ligand Design Principles

The synthesis of ferric picolinate (B1231196) relies on the careful selection and reaction of iron-containing compounds and picolinic acid-based ligands. The nature of these precursors dictates the reaction conditions, the oxidation state of the iron in the product, and potentially the specific crystalline form or hydration state of the resulting ferric picolinate complex.

Role of Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is the fundamental ligand in this compound. It is a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position wikipedia.orgncats.ionih.gov. Picolinic acid acts as a bidentate chelating agent, coordinating to metal ions through both the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group wikipedia.orgncats.iochemicalbook.comsjctni.edu. This bidentate coordination forms stable five-membered rings with the metal center.

The synthesis of picolinic acid itself can be achieved through various methods. Industrially, it is often produced by the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile wikipedia.org. Laboratory methods include the oxidation of 2-methylpyridine (B31789) with potassium permanganate (B83412) wikipedia.org.

While picolinic acid is the primary ligand, modifications to its structure can influence the properties and synthesis of its metal complexes. Research explores the synthesis of picolinate and picolinic acid derivatives, often involving multi-component reactions and various catalysts researchgate.netgoogle.com. These derivatives can act as ligands with altered electronic or steric properties, potentially impacting their chelation behavior and the characteristics of the resulting metal complexes. For instance, studies have investigated ligands containing pentadentate 6,6′-(azanediylbis(methylene))dipicolinic acid units with different substituents on the amine nitrogen, demonstrating how ligand structure affects complex stability with metal ions like Mn²⁺ rsc.org. Similarly, ethynyl-bridged picolinate ligands have been used to create robust lanthanoid coordination polymers acs.org.

The bidentate nature and the presence of both a nitrogen and a carboxylate oxygen atom in picolinic acid are key to its function as a chelating agent for various metals, including iron ncats.iochemicalbook.comsjctni.edu. This chelating ability is fundamental to the formation of this compound.

Iron Precursors in this compound Synthesis

The choice of the iron precursor is critical in the synthesis of this compound, as it provides the iron(III) ions for complexation. Various iron salts can serve as precursors. Common examples mentioned in synthesis procedures include iron(III) chloride chembk.com, iron(III) perchlorate (B79767) pharm.or.jp, and potentially other water-soluble ferric salts like iron(III) nitrate (B79036) or iron(III) sulfate (B86663) google.comnih.gov.

The reaction typically involves the reaction of a picolinate source (either picolinic acid in the presence of a base or a picolinate salt) with a solution containing the ferric ions from the chosen precursor chembk.compharm.or.jpgoogle.com. For example, this compound can be prepared by reacting iron(III) perchlorate nonahydrate with sodium picolinate in water pharm.or.jp. Another method involves the reaction of picolinic acid with iron salts, such as iron(III) chloride, to generate iron picolinate precipitate chembk.com.

The synthesis conditions, including pH, temperature, and the molar ratio of reactants, can influence the specific this compound species formed. Research has shown that varying pH and the molar ratio of picolinic acid to iron can lead to the formation of different picolinate-iron(III) compounds, such as Fe(C₆H₄NO₂)₂(OH) or Fe(C₆H₄NO₂)₃·H₂O researchgate.netjst.go.jp. For instance, a thermal treatment of a picolinate-iron aqueous solution at pH 3–7 with more than twice the molar picolinic acid to iron at 353 K yielded Fe(C₆H₄NO₂)₂(OH) jst.go.jp. When the ratio of picolinic acid to Fe²⁺ was 10:1 at pH 3 and heated at 373 K, Fe(C₆H₄NO₂)₃·H₂O was obtained as yellow-green single crystals jst.go.jp.

The oxidation state of the iron precursor is typically +3 for the direct synthesis of this compound. However, some synthetic routes might involve iron(II) complexes as intermediates that are subsequently oxidized to iron(III) picolinate compounds researchgate.netjst.go.jp. For example, a picolinate-iron(III) compound was synthesized from an aqueous solution of a picolinate-iron(II) complex jst.go.jp.

The study of iron precursor chemistry extends beyond simple salts to more complex systems, such as iron nitrate-based precursor solutions used in techniques like spray-flame synthesis for producing iron oxide particles rsc.org. Understanding the coordination of metal-carboxylate complexes and the stability of these precursor solutions is important in such advanced synthesis methods rsc.org.

The interaction between the iron precursor and the picolinate ligand is a key aspect of the synthesis. Picolinic acid acts as a bidentate ligand, effectively chelating the ferric ions. The resulting this compound complex typically involves three picolinate ligands coordinating to a central iron(III) ion, forming an octahedral or distorted octahedral coordination environment around the iron center researchgate.netwikipedia.org.

Data regarding specific synthesis conditions and resulting iron picolinate species can be complex and dependent on the exact method used. However, the general principle involves the reaction of a ferric source with picolinic acid or a picolinate salt in a suitable solvent, often water or a mixture containing water chembk.compharm.or.jpjst.go.jp.

Here is an example of data that could be presented in a table, based on research findings regarding the synthesis conditions and resulting iron picolinate compounds:

| Synthesis Condition | Iron Precursor | Picolinic Acid Ratio (Hpa:Fe) | pH | Temperature (K) | Time (h) | Resulting Iron Picolinate Compound |

| Thermal treatment of aqueous solution | Fe²⁺ complex | > 2:1 | 3–7 | 353 | 72 | Fe(C₆H₄NO₂)₂(OH) jst.go.jp |

| Thermal treatment of aqueous solution | Fe²⁺ aqueous | > 6:1 | 2–5 | Heated | - | Fe(C₆H₄NO₂)₃·H₂O researchgate.net |

| Heat treatment of aqueous solution (single crystals) | Fe²⁺ aqueous | 10:1 | 3 | 373 | 72 | Fe(C₆H₄NO₂)₃·H₂O jst.go.jp |

| Reaction in water followed by recrystallization from anhydrous MeCN or MeOH | Fe(ClO₄)₃·9H₂O | 3:1 (as sodium picolinate) | - | - | - | FeIII(PA)₃ pharm.or.jp |

| Reaction in water followed by recrystallization from 1M aqueous MeCN | Fe(ClO₄)₃·9H₂O | 3:1 (as sodium picolinate) | - | - | - | FeIII(PA)₃(H₂O) pharm.or.jp |

| Reaction of picolinate with Iron salts (e.g., Iron (III) chloride) | Iron (III) salt | - | - | - | - | Iron picolinate precipitate chembk.com |

The design principles for ligands in iron complexes, including those based on picolinic acid, often aim to achieve specific coordination geometries and electronic properties for various applications, such as catalysis or medicinal chemistry researchgate.netutoronto.ca. While the focus here is on the synthesis of this compound itself, the understanding of how ligand structure influences metal binding is a core principle in the broader field of coordination chemistry relevant to this compound.

Advanced Analytical and Spectroscopic Characterization of Ferric Picolinate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques utilize the interaction of electromagnetic radiation with the ferric picolinate (B1231196) molecule to provide information about its vibrational modes, electronic transitions, and magnetic properties. Each technique offers a unique perspective, contributing to a holistic understanding of the compound.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination of the picolinate ligand to the ferric ion. By analyzing the vibrational modes of the picolinate molecule, researchers can identify shifts in characteristic absorption bands that indicate the formation of coordination bonds with the metal center. The picolinate ligand coordinates to a metal center, such as Cr³⁺, when deprotonated, which is evident by the disappearance of IR bands corresponding to the O-H stretching and bending vibrations of the carboxyl functional group. wikipedia.org Shifts in the C=N vibration of the pyridine (B92270) ring also provide evidence of coordination through the nitrogen atom. wikipedia.org

Table 1: Characteristic IR Absorption Bands (Illustrative)

| Functional Group | Free Picolinic Acid (cm⁻¹) | Coordinated Picolinate (cm⁻¹) | Indication of Coordination | Source (Illustrative) |

| O-H Stretching | 2400-2800 | Disappears | Deprotonation and Coordination via Oxygen | wikipedia.org |

| O-H Bending | 1443 | Disappears | Deprotonation and Coordination via Oxygen | wikipedia.org |

| C=O Stretching | ~1700 | Shifts to lower wavenumber | Coordination via Carboxylate Oxygen | |

| C=N Stretching (Pyridine) | 1602.4 | 1565.9 | Coordination via Pyridine Nitrogen | wikipedia.org |

Note: Specific band positions for ferric picolinate may vary depending on the exact complex structure and environment.

IR spectra have been used to characterize iron picolinate complexes, with characteristic bands observed for the coordinated picolinate ligand. acs.org For instance, IR spectra of [Fe(Pic)₃] (I) and [Fe(Pic)₃(H₂O)] (II) show distinct bands related to the coordinated picolinate. pharm.or.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound complex, providing information about its electronic structure and the presence of charge transfer bands. These transitions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of iron complexes can show absorption bands related to d-d transitions and charge transfer transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). csic.es

Studies on the reaction of [Fe(pic)₃] with hydrogen peroxide have utilized UV-Vis spectrophotometry to monitor the reaction and detect kinetically stable intermediates by observing changes in absorbance at specific wavelengths, such as 430 and 520 nm. researchgate.netnih.gov Changes in the UV-Vis spectrum can also indicate the binding of metal ions, such as Cr³⁺, to proteins like transferrin. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for organic ligand)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the organic ligand (picolinic acid) within the this compound complex, particularly in solution. While iron(III) is paramagnetic, which can broaden NMR signals, studies involving diamagnetic or different spin states of iron picolinate complexes, or investigations focusing on the ligand itself or its interactions, can benefit from NMR analysis. ¹H and ¹³C NMR spectra have been used to characterize iron picolinate complexes and study their reactions. pharm.or.jppharm.or.jp For example, ¹H NMR spectroscopy has been used to characterize ferric species formed in iron picolinate catalytic systems. catalysis.ruacs.org Analysis of ¹H NMR spectra can provide details about the environment of the protons in the picolinate ligand, including chemical shifts and coupling patterns, which are sensitive to the coordination environment. pharm.or.jppharm.or.jp

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is a powerful technique specifically suited for studying iron-containing compounds like this compound. It provides crucial information about the oxidation state and spin state of the iron center, as well as its local chemical environment. By measuring the resonant absorption of gamma rays by the iron nucleus, Mössbauer spectroscopy yields parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine splitting.

Mössbauer spectroscopy supports structural observations and can indicate the presence of specific electronic configurations for iron. researchgate.net Studies on iron picolinate complexes, including monomeric and dimeric forms, have utilized Mössbauer spectroscopy to investigate their electronic and magnetic properties. capes.gov.br Mössbauer measurements can provide isomer shifts and quadrupole splitting values characteristic of iron(III) in different spin states. mdpi.com For instance, studies have shown that Mössbauer spectroscopy can support the presence of a low-spin electronic configuration for Fe(III) in certain contexts. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Properties

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is used to study paramagnetic species, which includes iron(III) due to its unpaired electrons. This technique provides information about the spin state of the iron center and its interaction with the local environment, including the coordinating ligands. EPR spectra can exhibit characteristic signals for iron(III) in different spin states and coordination geometries. researchgate.netnih.govrsc.org

EPR measurements have been used to probe intermediates formed during reactions involving iron picolinate complexes. researchgate.netnih.gov For example, EPR spectra of Fe(III) complexes in zeolites have shown signals attributed to Fe(III) species coordinated to ligands. researchgate.net Rhombic signals at g = 4.3 are often observed and are typical of high-spin iron(III) complexes. rsc.org EPR studies can also provide insights into zero-field splitting (ZFS) parameters, which are influenced by the ligand environment. rsc.org

Diffraction and Crystallographic Methods

Diffraction techniques, particularly X-ray diffraction (XRD), are fundamental for determining the crystal structure of this compound. Single-crystal X-ray diffraction can provide precise details about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and coordination geometry around the iron center. Powder X-ray diffraction (PXRD) is useful for identifying crystalline phases in a sample and assessing its purity.

X-ray diffraction has been used to characterize iron oxides and other related compounds. researchgate.net Crystallographic data for iron complexes with picolinic acid have been reported, revealing their molecular structures and space groups. researchgate.net For example, the crystal structures of different iron picolinate complexes, including monomeric and dimeric forms, have been determined by X-ray diffraction. researchgate.netcaltech.edu These studies can show the coordination environment of the iron ion, such as octahedral structures with specific donor atoms from the picolinate ligands. researchgate.net Powder X-ray diffraction can also be used to confirm that synthesized compounds are isostructural with known compounds. researchgate.net

Table 2: Selected Crystallographic Data for Iron Picolinate Complexes (Illustrative)

| Complex | Formula | Crystal System | Space Group | Key Features | Source (Illustrative) |

| [FeL₂(H₂O)₂]·H₂O (I) | C₁₂H₁₆FeN₂O₇ | Monoclinic | P2₁/n | Octahedral, 2N,4O donor set | researchgate.net |

| [FeL₃]·H₂O (II) | C₁₈H₁₄FeN₃O₇ | Monoclinic | B2/b | Octahedral, 3N,3O donor set | researchgate.net |

| [(PA)₂Fe(OH)]₂ (III) | C₂₄H₁₈Fe₂N₄O₁₀ | Not specified | Not specified | Dimeric structure with μ-OH groups | pharm.or.jp |

| [Fe(pic)₂Cl₂]⁻ (in [pyH][Fe(pic)₂Cl₂]) | C₁₂H₈Cl₂FeN₂O₄⁻ | Not specified | Not specified | Octahedral, 2N, 2O, 2Cl donor set | acs.org |

| [Fe₂(μ₂-OMe)₂(pic)₄] | C₂₆H₂₆Fe₂N₄O₁₀ | Not specified | Not specified | Dimeric structure with μ₂-OMe bridges | acs.org |

| [Fe(pic)₂OH]₂ | C₂₄H₁₈Fe₂N₄O₁₀ | Not specified | Not specified | Dihydroxo-bridged ferric dimer | caltech.edu |

Note: L represents the picolinate ligand (C₆H₄NO₂⁻). Specific parameters like unit cell dimensions and R factors are often provided in detailed crystallographic reports.

Diffraction methods are essential for confirming the solid-state structure of this compound and its various forms, including different hydration states or polymeric structures. pharm.or.jpresearchgate.net

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-Ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the unit cell dimensions, space group, and the arrangement of atoms within the crystal can be obtained.

For this compound, powder XRD is commonly used to identify the crystalline phase and assess its purity. The diffraction pattern serves as a unique fingerprint for the compound, allowing for comparison with reference databases to confirm its identity. Studies on iron(III) picolinate complexes have utilized powder X-ray diffraction as part of their characterization process, indicating its importance in confirming the solid-state nature and crystalline phase of synthesized materials. researchgate.netresearchgate.net For instance, a polymeric complex containing [Fe(picolinate)₃] was shown by XRD to have a monoclinic structure with space group P2₁/n. researchgate.net

Single-Crystal X-Ray Diffraction for Molecular Structure and Coordination Geometry

Single-crystal X-ray diffraction provides detailed information about the three-dimensional molecular structure of a crystalline compound, including bond lengths, bond angles, and coordination geometry around the central metal atom. This technique is invaluable for unequivocally determining how the picolinate ligands coordinate to the ferric ion.

Research on iron(III) complexes with picolinic acid derivatives has frequently employed single-crystal XRD to confirm their structures. For a specific iron(III) complex with a picolinate ligand, single-crystal X-ray diffraction data revealed a monoclinic cell with specific lattice parameters (a = 13.85(2) Å, b = 9.06(1) Å, c = 12.32(2) Å, and beta = 116.30 degrees) and a space group of C2 (No. 2), with Z = 2 molecules per unit cell. researchgate.net Another study involving iron complexes with α-picolinic acid reported crystallographic data for different synthesized compounds, including their space groups and lattice parameters, demonstrating the technique's ability to distinguish between different structural isomers or hydration states. researchgate.net Single-crystal XRD has also been used to characterize related metal-picolinate complexes, highlighting its general applicability in determining the precise coordination environment and molecular packing. dntb.gov.ua

Elemental and Compositional Analysis

Elemental and compositional analysis techniques are essential for verifying the chemical formula and purity of this compound. These methods quantify the amounts of constituent elements (carbon, hydrogen, nitrogen, oxygen, and iron) present in the sample.

Elemental Analysis (CHNS/O)

Elemental analysis, often referred to as CHNS/O analysis, is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. This is typically achieved by combusting the sample under controlled conditions and detecting the resulting gases (CO₂, H₂O, N₂, SO₂, and CO for oxygen). velp.comanalyticalgroup.net

Atomic Absorption Spectrometry (AAS) for Metal Content

Atomic Absorption Spectrometry (AAS) is a technique used to determine the concentration of a specific metal element in a sample. In the case of this compound, AAS is employed to quantify the iron content. The sample is atomized, and a beam of light at a specific wavelength corresponding to the absorption spectrum of iron is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of iron in the sample. usu.ac.idnutriscene.org.my

AAS is a standard method for determining metal content in various materials, including pharmaceutical products and biological samples. usu.ac.idwindows.netresearchgate.netnih.gov For this compound, AAS can be used to verify the iron stoichiometry in the synthesized compound. Research on metal complexes often includes AAS analysis to confirm the presence and quantity of the metal ion. researchgate.net For example, studies analyzing the iron content in different samples, including traditional medicines and food, have utilized AAS. usu.ac.idnutriscene.org.my The accuracy of AAS for iron determination is well-established, with studies demonstrating good agreement with other methods. nutriscene.org.my

Chromatographic and Separation Techniques for Quantification

Chromatographic techniques are valuable for separating and quantifying the components of a mixture. For this compound, these methods can be applied to analyze the picolinate ligand or potentially the intact complex, depending on the specific technique and conditions.

High-Performance Liquid Chromatography (HPLC) for Picolinate Ion Detection

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC can be particularly useful for the detection and quantification of the picolinate ion (pyridine-2-carboxylate), either as a free ligand or after appropriate sample preparation to release the ligand from the complex.

HPLC methods have been developed for the analysis of picolinic acid and its derivatives in various matrices. researchgate.netobrnutafaza.hrnih.govgoogle.com These methods typically involve using a reversed-phase column and a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724). obrnutafaza.hrnih.govgoogle.com UV detection is commonly employed, as picolinic acid has a chromophore that absorbs in the UV region, often around 264-265 nm. obrnutafaza.hrnih.gov

While direct HPLC analysis of the intact this compound complex might require specific conditions depending on its stability and solubility, HPLC is a well-established method for quantifying the picolinate ligand. A validated HPLC method for the determination of chromium picolinate in supplements, which also contains the picolinate ligand, highlights the applicability of this technique for quantifying picolinate in complex matrices. obrnutafaza.hrnih.gov This method utilized a reversed-phase C18 column with a mobile phase of acetonitrile and water and UV detection at 264 nm. nih.gov Similar approaches can be adapted for the analysis of the picolinate ion derived from this compound. HPLC has also been used in research involving iron(III) picolinate catalyzed reactions, suggesting its utility in analyzing reaction mixtures that may contain the picolinate ligand. pharm.or.jp The sensitivity and specificity of HPLC make it suitable for detecting and quantifying picolinate, even in complex samples. researchgate.netnih.gov

Mass Spectrometry (MS) in Complex Analysis

Mass spectrometry is a powerful technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of this compound and its potential fragments or associated species. MS is often coupled with chromatographic techniques (e.g., LC-MS) for the analysis of complex mixtures.

Mass spectra of iron picolinate complexes have been recorded using various instruments, such as the JEOL JMS-D300 spectrometer pharm.or.jppharm.or.jp. MS can confirm the molecular formula and provide insights into the composition of synthesized complexes researchgate.net. For instance, MS has been used in the characterization of iron(III)-picolinate complexes involved in oxidation reactions pharm.or.jppharm.or.jp. Electrospray mass spectrometry (ESI-MS) is particularly useful for analyzing metal complexes, allowing for the detection of intact complex ions or fragments acs.org. Studies on iron complexes, including those with ligands similar to picolinate, have utilized ESI-MS to understand their structure and reactivity in solution acs.orgacs.org. MS analysis can help identify intermediate species formed during reactions catalyzed by iron picolinate complexes pharm.or.jp.

Magnetic Property Characterization

The magnetic properties of this compound complexes are influenced by the electronic state of the iron(III) center and the interactions between metal centers in multinuclear complexes. Characterization of these properties provides information about the spin state, coordination environment, and potential magnetic coupling.

Temperature-Dependent Magnetic Susceptibility Studies

Temperature-dependent magnetic susceptibility measurements are crucial for understanding the magnetic behavior of this compound complexes over a range of temperatures. This technique involves measuring the magnetic susceptibility of a sample as a function of temperature, typically using a SQUID magnetometer nih.gov.

Ferric iron (Fe³⁺) typically exists in a high-spin d⁵ configuration, which is paramagnetic. The magnetic susceptibility of paramagnetic materials is generally inversely proportional to temperature, following the Curie law nih.gov. Deviations from Curie law behavior at low temperatures can indicate magnetic interactions between iron centers, such as antiferromagnetic or ferromagnetic coupling, or zero-field splitting nih.gov.

Studies on iron-picolinate complexes have employed temperature-dependent magnetic susceptibility to investigate their spin state and magnetic exchange interactions researchgate.netnih.govresearchgate.netcaltech.edu. For example, a dihydroxo-bridged this compound dimer, [Fe(pic)₂OH]₂, showed magnetic susceptibility data consistent with a hydroxo-bridged dimer with antiferromagnetic coupling between the iron(III) centers caltech.edu. The effective magnetic moment and molar susceptibility are typically measured as a function of temperature nih.gov.

In some iron(II) picolinate complexes, temperature-dependent magnetic data have revealed weak antiferromagnetic exchange interactions between iron(II) ions nih.gov. Fitting the experimental data to appropriate models, such as those derived from the spin-only isotropic exchange Hamiltonian, allows for the determination of parameters like the exchange coupling constant (J) and the g-factor nih.gov. Changes in structural parameters, such as the Fe–O–Fe bond angle in bridged complexes, can significantly impact the magnetic exchange coupling, as observed in temperature-induced transformations of Fe(III) complexes acs.org. Magnetic susceptibility measurements can confirm high-spin or low-spin configurations and paramagnetic behavior in these complexes researchgate.net.

Data from temperature-dependent magnetic susceptibility studies are often presented as plots of molar susceptibility (χM) or the product of molar susceptibility and temperature (χMT) versus temperature nih.govmdpi.com. These plots provide a visual representation of the magnetic behavior and can highlight transitions or changes in spin state or magnetic coupling with temperature nih.govmdpi.com.

| Temperature (K) | χM (emu·mol⁻¹) | μeff (μB) |

| 296 | - | 7.1 nih.gov |

| 50 | - | 7.3 nih.gov |

| 2 | - | 3.6 nih.gov |

Note: The table above presents illustrative data points related to the effective magnetic moment (μeff) from a study on a diiron(II) complex with picolinate ester ligands, demonstrating the temperature dependency of magnetic properties nih.gov. Specific data for this compound may vary depending on the exact complex structure (e.g., monomer, dimer, coordination environment).

Bioavailability and Mechanistic Absorption Pathways of Iron Picolinate Complexes

Dissociation and Speciation in Simulated Biological Environments

The fate of ferric picolinate (B1231196) in the digestive system is heavily influenced by the chemical conditions it encounters, primarily the varying pH levels of the stomach and small intestine. The stability of the complex and the speciation of iron are critical determinants of its subsequent absorption.

The stability of metal-ligand complexes is often pH-dependent. In the acidic environment of the stomach (pH 1-3), ferric picolinate is likely to undergo some degree of dissociation, releasing ferric iron (Fe³⁺) and picolinic acid. Ferric iron is more soluble at low pH, which would keep it in a form that can potentially be absorbed or re-chelated as it moves into the small intestine nih.gov. As the complex transitions to the more alkaline environment of the small intestine (pH 6-7.5), the speciation of iron becomes more complex. In this pH range, free ferric iron has a strong tendency to hydrolyze and form insoluble ferric hydroxide precipitates, which would significantly reduce its bioavailability. However, the presence of picolinic acid as a chelating agent can help to maintain the solubility of iron.

Table 1: pH Influence on the State of this compound

| pH Range | Environment | Likely State of this compound | Implication for Bioavailability |

|---|---|---|---|

| 1.0 - 3.0 | Stomach | Partial dissociation, releasing soluble Fe³⁺ and picolinic acid. | High solubility of ferric iron. |

The mucus layer lining the gastrointestinal tract presents another level of interaction for ingested substances. Mucins, the primary glycoprotein components of mucus, can interact with metal ions and their complexes. This interaction can either hinder or facilitate absorption. While direct studies on the interaction between this compound and mucin are limited, it is known that mucin can bind iron. This binding could potentially serve to either sequester the iron, making it less available for absorption, or to hold it in a soluble form near the epithelial surface, thereby facilitating its uptake. The complex interplay of this compound with the components of gastrointestinal fluids, including bile salts and digestive enzymes, will also influence its stability and the form in which iron is presented to the intestinal cells.

Cellular and Molecular Mechanisms of Action of Ferric Picolinate

Regulation of Iron Homeostasis at the Cellular Level

Cellular iron homeostasis is a tightly regulated process involving a balance between iron uptake, storage, utilization, and export. This regulation is crucial as iron is essential for numerous cellular processes but can also be toxic in excess due to its participation in redox reactions that generate reactive oxygen species. wikipedia.orgmdpi.com Ferric picolinate (B1231196), by providing ferric iron, can influence these regulatory mechanisms.

Regulation of Iron Export Proteins (e.g., Ferroportin)

Ferroportin (FPN1) is the only known cellular iron exporter in mammals, responsible for transporting ferrous iron (Fe²⁺) out of cells. wikipedia.orgnih.govnih.gov Its expression and activity are critical for systemic and cellular iron homeostasis and are regulated at multiple levels, including transcriptionally, post-transcriptionally, and post-translationally. nih.govnih.gov A key regulator of ferroportin is the peptide hormone hepcidin (B1576463), which binds to ferroportin, leading to its internalization and degradation, thus reducing iron export. wikipedia.orgmdpi.com

Similar to ferritin, direct research specifically on how ferric picolinate influences ferroportin regulation was not prominently featured in the search results. However, changes in intracellular iron levels, influenced by the uptake of iron from this compound, would indirectly affect ferroportin regulation. Increased intracellular iron generally leads to increased hepcidin production (in relevant cell types like hepatocytes), which in turn downregulates ferroportin expression and activity to limit further iron export. wikipedia.orgmdpi.com Conversely, iron deficiency leads to decreased hepcidin and increased ferroportin expression to facilitate iron efflux. wikipedia.orgmdpi.com The picolinate ligand's chelating properties might also play a role in the cellular uptake and subsequent intracellular iron availability, indirectly impacting ferroportin regulation.

Transcriptional Regulation of Iron-Responsive Genes (e.g., Fur regulon in bacteria)

In bacteria, iron homeostasis is largely controlled by the Ferric Uptake Regulator (Fur), a transcriptional repressor that uses ferrous iron (Fe²⁺) as a corepressor. nih.govnih.govfrontiersin.orglsu.edunih.gov In iron-replete conditions, Fe²⁺-bound Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of iron uptake genes, repressing their transcription. nih.govnih.govfrontiersin.orgnih.gov Under iron limitation, Fur does not bind iron effectively, leading to derepression of iron uptake genes, such as those encoding siderophores (high-affinity iron chelators produced by bacteria to acquire ferric iron). nih.govfrontiersin.org The Fur regulon also directly or indirectly controls genes involved in oxidative stress defense and other cellular processes. nih.govnih.govfrontiersin.org

This compound, by providing ferric iron, could influence the bacterial Fur regulon. Bacteria capable of utilizing this compound as an iron source would experience increased intracellular iron levels. This would lead to the formation of Fe²⁺ (through ferric reduction), which would then bind to Fur, activating its repressive function. This would result in the downregulation of iron uptake systems, including siderophore production, and potentially modulate the expression of other genes within the Fur regulon. Studies have shown this compound to be effective against certain bacteria, and its antimicrobial activity may be related to its effect on bacterial iron metabolism. pan.olsztyn.pl

Interaction with Cellular Signaling Pathways

Beyond directly influencing iron homeostasis proteins, this compound and its components (ferric iron and picolinic acid) can interact with various cellular signaling pathways, potentially modulating cellular responses.

Influence on Protein Phosphorylation Events

Protein phosphorylation is a critical post-translational modification that regulates the activity of many proteins and is involved in diverse cellular signaling cascades. researchgate.net Alterations in protein phosphorylation can impact various cellular processes, including metabolism, growth, and differentiation.

Research, particularly on chromium picolinate, has suggested an influence on protein phosphorylation events, specifically within the insulin (B600854) signaling pathway. Studies have indicated that chromium picolinate can enhance insulin signaling by upregulating the phosphorylation of insulin receptor substrate (IRS) proteins, phosphatidylinositol-3 kinase (PI3-K), and Akt (also known as protein kinase B) in skeletal muscle. researchgate.netcaldic.com While these findings are primarily related to chromium picolinate, the picolinate ligand itself might contribute to these effects, or the mechanism could be related to the metal-picolinate complex structure facilitating cellular uptake and interaction with signaling molecules. Given that iron is also a transition metal and this compound shares the picolinate ligand, it is plausible that this compound could also influence phosphorylation events, although specific research detailing this for this compound was not found in the provided search results.

Effects on Enzyme Activities

Enzymes are biological catalysts that drive nearly all cellular processes. Their activities are tightly regulated, and modulation of enzyme activity can have profound effects on cellular function and metabolism. Metal ions, including iron, are essential cofactors for many enzymes, and their availability can directly impact enzyme activity. wikipedia.orgfrontiersin.org

This compound, as a source of iron, can influence the activity of iron-dependent enzymes by affecting the intracellular labile iron pool. Increased iron availability from this compound could potentially enhance the activity of enzymes that require iron as a cofactor, provided iron is the limiting factor. Conversely, if intracellular iron levels become excessively high due to the introduction of this compound, it could potentially lead to oxidative stress via Fenton chemistry, which can damage enzymes and impair their function. mdpi.comnih.govfrontiersin.org

Furthermore, the picolinate ligand itself might interact with enzymes, either by chelating metal cofactors essential for their activity or by directly binding to the enzyme protein and altering its conformation or active site. Some studies on picolinic acid have explored its effects on enzyme activity, such as the inhibition of phenoloxidase by picolinic acid produced by fungi. pan.olsztyn.pl The interaction of picolinic acid with metal ions can also influence their availability to metalloenzymes. Research on chromium picolinate has suggested it can affect the activity of enzymes involved in fatty acid metabolism, such as fatty acid synthase, acetyl coenzyme A carboxylase, hormone-sensitive lipase, and lipoprotein lipase. researcherslinks.com While these findings pertain to chromium picolinate, they highlight the potential for metal-picolinate complexes to influence enzyme activities. Specific research on the direct effects of this compound on the activity of various enzymes was not extensively detailed in the provided search results, beyond the general understanding of iron's role as an enzymatic cofactor.

Modulation of Gene Expression

Gene expression is a tightly regulated process, and iron, as an essential metal, plays a crucial role in influencing the expression of various genes. While specific data on this compound's direct impact on gene expression is limited in the provided results, the general mechanisms by which iron and related complexes can modulate gene expression can be discussed.

Direct Effects on Gene Transcription (e.g., Histone Modification, Promoter Activity)

Iron can influence gene transcription through various mechanisms, including potential effects on histone modification and promoter activity. Histone modifications, such as methylation and acetylation, are crucial epigenetic marks that influence chromatin structure and gene accessibility to transcription factors. mdpi.comnews-medical.netmpg.de DNA methylation, particularly in CpG islands within promoter regions, is also linked to gene silencing. mdpi.comoncotarget.com Active DNA demethylation is dependent on iron (Fe²⁺) and oxygen. mdpi.com

While the direct effect of this compound on specific histone modifications or promoter activity is not explicitly detailed in the search results, iron's involvement in processes like DNA demethylation suggests a potential, albeit indirect, link to transcriptional regulation. Studies on iron accumulation have shown alterations in metabolic patterns and circadian clock gene expression through the reduction of AMP-modulated histone methylation. nih.gov Specifically, iron accumulation was found to reduce the methylation of histone H3K9 in the Per1 promoter and H3K4 in the Per2 promoter, affecting their oscillatory expression. nih.gov This indicates that iron levels can directly or indirectly influence histone modification patterns at gene promoters, thereby affecting transcription.

Indirect Effects via Iron-Regulated Proteins and Signaling Cascades

Cellular iron homeostasis is primarily controlled by iron regulatory proteins (IRPs), IRP1 and IRP2, which bind to iron-responsive elements (IREs) in the mRNAs of iron metabolism genes. nih.govnih.govellinikahoaxes.gr This binding post-transcriptionally regulates the expression of genes involved in iron uptake, storage, and utilization, such as transferrin receptor (TfR) and ferritin. nih.govnih.gov When intracellular iron levels are low, IRP-IRE interactions are enhanced, leading to increased translation of mRNAs like transferrin receptor 1 (TFRC) and decreased translation of ferritin heavy chain (FTH1). biorxiv.org This regulatory system ensures that iron availability is optimized for essential cellular processes. nih.gov

Iron can also influence various signaling pathways. nih.gov In plants, for instance, iron deficiency induces the expression of genes involved in iron uptake and translocation, regulated by transcriptional networks mediated by transcription factors and protein modifications. nih.gov Some regulators directly bind iron or other metals, suggesting a role in intracellular iron sensing and signaling. nih.gov Key transcription factors can also interact with proteins in signaling pathways related to plant hormones, oxidative stress, and metal abundance. nih.gov While these examples are in plants, they illustrate the principle of iron influencing gene expression indirectly through its effects on regulatory proteins and signaling cascades. The impact of this compound on these specific iron-sensing and signaling pathways in mammalian cells is not detailed in the provided results.

Impact on Circadian Clock Gene Expression

There is evidence suggesting a reciprocal interaction between the circadian clock and iron homeostasis. nih.gov The circadian clock regulates the expression of iron homeostasis genes, and iron nutritional status can feed back to modulate the circadian period. nih.gov Studies have shown that the transcription and mRNA accumulation of iron homeostasis genes like IRT1, bHLH39, and FER1 are under circadian control. nih.gov Furthermore, iron accumulation with age has been shown to alter the daily oscillation of circadian clock genes, such as Per1 and Per2, in mouse livers, linked to changes in histone methylation at their promoters. nih.gov This indicates that iron levels can impact the rhythmic expression of circadian clock genes. While the specific effect of this compound on circadian clock gene expression is not directly addressed in the search results, its nature as an iron compound suggests a potential area of investigation based on the established link between iron and the circadian clock.

Participation in Oxidative/Reductive Processes

Iron is a redox-active metal and plays a significant role in cellular oxidative and reductive processes. Iron can catalyze reactions involving oxygen species, and under certain conditions, contribute to the generation of reactive oxygen species (ROS).

Catalytic Activity in Oxygenation Reactions (e.g., with Hydrogen Peroxide)

Iron-picolinate complexes have been studied for their catalytic activity in oxidation reactions, particularly involving hydrogen peroxide. rsc.orgresearchgate.netresearchgate.netsemanticscholar.org These complexes can catalyze the chemoselective oxidation of allylic and benzylic alcohols using hydrogen peroxide. rsc.orgresearchgate.net The reaction between iron-picolinate complexes and hydrogen peroxide can generate intermediates that are active in oxygenation reactions. researchgate.net For example, the reaction between [Fe(pic)₃] and hydrogen peroxide in pyridine (B92270) has been investigated, showing the generation of intermediates and suggesting a role in catalytic oxygenation. researchgate.net In water treatment applications, Fe(III)-picolinate complexes have been shown to activate peroxymonosulfate (B1194676), leading to the generation of reactive species for the degradation of organic compounds. researchgate.netacs.org This catalytic activity involves the formation of intermediates such as a peroxymonosulfate complex, which can undergo reactions to yield reactive species like Fe(IV)=O and SO₄•⁻. acs.org

Generation of Reactive Oxygen Species (ROS) in Specific Contexts

Iron can participate in reactions that lead to the generation of reactive oxygen species (ROS), such as the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to produce hydroxyl radicals (HO•). acs.org While ferric iron (Fe³⁺) is involved in iron cycling that can contribute to ROS generation, the Fenton reaction primarily involves the ferrous state. acs.org However, iron-picolinate complexes interacting with hydrogen peroxide or peroxymonosulfate can lead to the formation of various reactive intermediates, including those with high-valent iron species and radical species. researchgate.netresearchgate.netacs.org For instance, the reaction of [Fe(pic)₃] with hydrogen peroxide can generate HOO• radicals. researchgate.net In the context of peroxymonosulfate activation by Fe(III)-picolinate complexes, reactive species like Fe(IV)=O and SO₄•⁻ are generated. acs.org Picolinic acid itself has been reported to enhance the generation of reactive oxygen species and high-valent metal species, thereby accelerating oxidation reactions. researchgate.net This suggests that this compound, as an iron-picolinate complex, could potentially contribute to ROS generation in specific chemical or biological contexts where the necessary coreactants are present. Cellular mitochondria are a primary site of physiological and pathological ROS production. redalyc.org

Interactions with Microbial Systems

The interaction of this compound with microbial systems primarily revolves around the availability and metabolism of iron, a crucial element for most microbial life nih.govbioline.org.br. Iron is essential for various cellular processes, including electron transport, DNA synthesis, and enzymatic reactions bioline.org.brnih.gov. Microorganisms have developed sophisticated mechanisms to acquire iron from their environment, often by secreting siderophores, which are high-affinity iron-chelating molecules nih.govnih.gov.

This compound, being a source of chelated iron, can influence microbial behavior by altering iron availability. The specific effects can vary depending on the microbial species, the concentration of this compound, and the environmental conditions bioline.org.brfrontiersin.org.

Inhibition of Biofilm Formation (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa, a Gram-negative bacterium, is known for its ability to form robust biofilms, which contribute to its persistence in chronic infections and its resistance to antibiotics frontiersin.org. Iron availability plays a significant role in the formation of P. aeruginosa biofilms frontiersin.orgresearchgate.net. Studies have shown that modulating iron levels, particularly through the use of iron chelators, can impact biofilm development researchgate.net.

This compound has been investigated for its ability to inhibit P. aeruginosa biofilm formation. Research indicates that chelated sources of ferric iron, including this compound, can effectively thwart biofilm production in both laboratory strains and clinical isolates of P. aeruginosa nih.govresearchgate.net. This inhibitory effect is thought to be related to the influence of elevated iron concentrations (in the chelated form) on the bacterium's iron homeostasis and subsequent impact on biofilm regulatory pathways nih.govresearchgate.netresearchgate.net.

One study examined the effect of various iron chelators, including picolinic acid-chelated iron, on P. aeruginosa biofilm production in a microtiter plate assay. The results demonstrated that this compound was effective in reducing biofilm formation in P. aeruginosa strains PA14 and several clinical isolates nih.gov.

The mechanism behind this inhibition may involve the disruption of iron acquisition mechanisms essential for biofilm maturation or signaling pathways regulated by iron-binding proteins like Fur (Ferric uptake regulator), which controls iron-responsive genes, including those involved in biofilm development researchgate.netnih.gov. While iron is necessary for growth, high iron levels or the form in which iron is presented can interfere with the complex processes required for biofilm formation nih.gov.

Here is a table summarizing representative data on the inhibition of P. aeruginosa biofilm formation by picolinic acid-chelated iron:

| P. aeruginosa Strain | Chelator (100 µM) | Biofilm Inhibition (%) | Biofilm Inhibition (%) with 100 µM FeCl₃ Added |

| PAO1 | Picolinic Acid | 5-33 nih.gov | 39-57 nih.gov |

| Clinical Isolate PAK01 | Picolinic Acid | 30 nih.gov | 30 nih.gov |

| Clinical Isolate PAK02 | Picolinic Acid | 28 nih.gov | 36 nih.gov |

| Clinical Isolate PAK03 | Picolinic Acid | 33 nih.gov | 33 nih.gov |

Note: The data presented for PAO1 represents a range observed with picolinic acid at different concentrations (100 µM and 250 µM) nih.gov. The data for clinical isolates specifically refers to the effect of picolinic acid at 100 µM nih.gov. The addition of FeCl₃ represents the effect of adding external iron alongside the chelator nih.gov.

These findings suggest that this compound can act as an anti-biofilm compound against P. aeruginosa by influencing iron availability in the environment nih.govresearchgate.net.

Effects on Microbial Growth and Metabolism

Beyond biofilm inhibition, this compound can also influence the general growth and metabolic activities of various microorganisms. Iron is a vital nutrient for microbial growth, and its availability can significantly impact metabolic pathways nih.govbioline.org.brfrontiersin.org.

The effect of this compound on microbial growth can be complex and concentration-dependent. While iron is essential, excessive levels can be toxic to bacteria bioline.org.br. The chelated form of iron in this compound may alter how microbes acquire and utilize this essential element, potentially leading to growth inhibition or metabolic shifts.

Studies on the antimicrobial activity of various metal picolinates, including this compound, have shown effects on the growth of different bacterial species scihub.orgresearchgate.net. For instance, research has indicated that this compound is effective against Pseudomonas aeruginosa scihub.orgpan.olsztyn.pl. Other metal picolinates have demonstrated antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae scihub.orgresearchgate.net.

The impact on microbial metabolism can involve alterations in iron-dependent enzymatic activities or changes in metabolic pathways utilized by the microbes frontiersin.org. For example, iron can influence the production of short-chain fatty acids and the balance between saccharolytic and proteolytic fermentation in gut microbiota frontiersin.org. While studies have explored the effects of different iron compounds on microbial metabolism, the specific metabolic impacts of this compound on various microbes require further detailed investigation.

Research on Escherichia coli has shown that the presence of iron, including Fe³⁺, at certain concentrations can reduce bacterial growth bioline.org.brbioline.org.br. The study also suggested that trace elements like iron can interact and influence bacterial metabolism bioline.org.br. Picolinic acid itself has been shown to affect iron metabolism inside macrophages and has demonstrated antimicrobial activity, potentially due to its effect on iron availability pan.olsztyn.plnih.gov.

While direct detailed data specifically on the metabolic shifts induced by this compound in a wide range of microbes is less extensively documented in the provided sources, the known role of iron in microbial metabolism and the demonstrated effects of this compound on growth and biofilm formation strongly suggest that it influences key metabolic processes.

Here is a table summarizing representative data on the antimicrobial activity of this compound and other metal picolinates against selected bacteria:

| Compound | Microorganism | Effect | Source |

| This compound | Pseudomonas aeruginosa | Effective (Anti-biofilm) | nih.govresearchgate.netpan.olsztyn.pl |

| This compound | Pseudomonas aeruginosa | Effective (Growth) | scihub.org |

| Zinc Picolinate | Escherichia coli | Antibacterial Activity | scihub.orgresearchgate.net |

| Zinc Picolinate | Bacillus cereus | Antibacterial Activity | researchgate.net |

| Zinc Picolinate | Staphylococcus aureus | Antibacterial Activity | researchgate.net |

| Copper Picolinate | Staphylococcus aureus | Antibacterial Activity | scihub.orgresearchgate.net |

| Copper Picolinate | Escherichia coli | Antibacterial Activity | scihub.orgresearchgate.net |

| Nickel Picolinate | Bacillus subtilis | Antibacterial Activity | researchgate.net |

| Manganese Picolinate | Micrococcus luteus | Antibacterial Activity | researchgate.net |

This table highlights the broader antimicrobial potential observed with metal picolinates, including this compound, indicating their capacity to interfere with microbial growth and viability.

Metabolic Fate and Inter Element Interactions of Ferric Picolinate

In Vivo Metabolic Processing in Model Organisms

Studies in model organisms, such as rats, have provided insights into how ferric picolinate (B1231196) is handled metabolically. Upon ingestion, the complex may undergo some degree of hydrolysis in the stomach's acidic environment, potentially releasing free ferric ions and picolinic acid. wikipedia.org However, it is also suggested that ferric picolinate can be absorbed as an intact molecule. researchgate.net

Tissue Distribution and Accumulation Patterns (e.g., Hepatic, Renal)

Following absorption, chromium from chromium picolinate has been observed to distribute across various tissues. In studies involving poultry, administration of chromium in different forms, including picolinate, led to its accumulation in the liver, kidneys, and muscles. aaem.pl However, research in rats specifically examining this compound or chromium picolinate indicates that additional dietary chromium, regardless of its form, did not accumulate significantly in analyzed internal organs such as the brain, spleen, kidneys, liver, thigh bone, and thigh muscle. pan.olsztyn.pl

Excretion Pathways (Urinary, Fecal)

The primary route of excretion for absorbed chromium, including that from chromium picolinate, is typically the urine, accounting for a significant portion of the total excretion. wikipedia.orgdrugbank.com Smaller amounts are eliminated via feces and sweat. wikipedia.orgdrugbank.com Studies in rats comparing chromium picolinate and chromium nanoparticles showed that chromium nanoparticles were excreted to a greater extent via urine and feces compared to chromium picolinate. pan.olsztyn.pl The retention index for chromium picolinate was higher (65.9%) compared to chromium nanoparticles (44.4%), indicating lower excretion of chromium when administered as picolinate in this specific study. pan.olsztyn.pl

Ligand Metabolism and Degradation

Picolinic acid, the ligand in this compound, is a derivative of pyridine (B92270) and a catabolite of the amino acid tryptophan through the kynurenine (B1673888) pathway. wikipedia.org While its function is not fully elucidated, it has been suggested to play a role in the absorption of certain divalent and trivalent ions through the small intestine. wikipedia.org Information specifically on the in vivo metabolism and degradation pathways of picolinic acid when administered as part of this compound is limited in the provided search results. However, one study suggests that a large pool with rapid exchange exists for chromium picolinate, implying that a significant portion is directly excreted by the kidney before the chromium complex undergoes degradation in the liver. researchgate.net

Interactions with Other Essential Trace Elements

The metabolism of various essential trace elements, including iron, chromium, zinc, copper, calcium, and phosphorus, is interconnected. pan.olsztyn.plpan.olsztyn.pl Deficiencies or excessive levels of these elements can lead to metabolic disturbances. pan.olsztyn.plpan.olsztyn.pl

Influence on Zinc, Copper, Calcium, Phosphorus Metabolism

Research in rats has indicated that dietary this compound, when added to a high-fat diet, adversely reduced the plasma concentrations of several vital minerals compared to levels observed in rats fed a low-fat diet. pan.olsztyn.pl Specifically, lower plasma concentrations of zinc, copper, and phosphorus were observed in rats receiving this compound with a high-fat diet. pan.olsztyn.pl

Data Table: Influence of Dietary this compound on Plasma Mineral Concentrations in Rats (High-Fat Diet vs. Low-Fat Diet) pan.olsztyn.pl

| Mineral | High-Fat Diet + this compound (µM) | Low-Fat Diet (µM) |

| Zinc (Zn) | 60.5 | 69.9 |

| Copper (Cu) | 13.6 | 15.7 |

| Phosphorus (P) | 1.12 | 1.30 |

In contrast, chromium nanoparticles, but not this compound, added to a high-fat diet were found to decrease plasma iron levels in the same study. pan.olsztyn.pl

Competition for Binding Sites on Transport Proteins (e.g., Transferrin)

Transferrin is a key protein involved in the transport of iron in the bloodstream. wikipedia.orgacs.org It is highly specific for ferric ions, although other metals, particularly those with a large charge-to-size ratio, can also bind to it. wikipedia.org Transferrin has two binding sites, the C-lobe and the N-lobe. wikipedia.org

Influence on Macro-Nutrient Metabolism (e.g., Carbohydrate and Lipid Metabolism in animal models)

Research in animal models, particularly using chromium picolinate, has investigated its impact on carbohydrate and lipid metabolism. Studies have explored its effects in various models, including those simulating insulin (B600854) resistance and type 2 diabetes.

In studies involving rats, chromium picolinate supplementation has been reported to influence glucose metabolism. For instance, research in obese, hyperinsulinemic JCR:LA-corpulent rats indicated that oral chromium picolinate improved carbohydrate metabolism by enhancing insulin sensitivity and glucose disappearance nih.gov. This effect was associated with increased membrane-associated glucose transporter (Glut)-4 in skeletal muscle after insulin stimulation in obese rats nih.gov. Similarly, studies in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for diabetes mellitus, have shown that chromium picolinate can improve glucose tolerance and increase insulin sensitivity nih.govnih.gov. In a rat model of type 2 diabetes mellitus induced by a high-fat diet and STZ, chromium picolinate treatment significantly lowered glucose levels nih.gov.

Regarding lipid metabolism, studies in animal models have also demonstrated effects associated with chromium picolinate. In the obese hyperinsulinemic JCR:LA-corpulent rat model, chromium picolinate treatment led to lower plasma total cholesterol and higher HDL cholesterol levels compared to obese controls nih.gov. In the high-fat diet/STZ-induced type 2 diabetes rat model, chromium picolinate treatment resulted in reductions in total cholesterol, triglycerides, and free fatty acid levels nih.gov. Research in running rats indicated that chromium picolinate supplementation significantly lowered total cholesterol and triglyceride levels sci-hub.se. Studies in growing pigs have suggested that chromium picolinate supplementation may influence carcass composition, potentially decreasing carcass fat animbiosci.org.

Some research has also investigated the underlying mechanisms. For example, in Wistar rats, chromium picolinate supplementation was observed to elevate GLUT-2 and GLUT-4 expression in liver tissue researchgate.net. Another study in rats found that chromium picolinate improved metabolic parameters and reduced oxidative stress, with effects including a reduction in blood glucose, lipid profile components (total cholesterol and triglycerides), and an elevation in glucose transporter expression (GLUT-2 and GLUT-4) in liver and muscle samples sci-hub.se.

It is important to note that while these studies highlight the influence of chromium picolinate on macro-nutrient metabolism in various animal models, the direct effects of this compound on these metabolic pathways have not been as extensively documented in the provided search results. Some research touches upon the complex interactions between minerals like chromium and iron and their potential impact on metabolic conditions such as diabetes pan.olsztyn.plnih.govnih.gov. However, these studies primarily explore how iron status might influence chromium's effects or the interplay between these elements rather than the direct impact of this compound itself on carbohydrate and lipid metabolism.

Research Methodologies and Model Systems for Studying Ferric Picolinate

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools for examining the direct effects of ferric picolinate (B1231196) on various cell types and for exploring underlying cellular mechanisms.

Intestinal Cell Lines (e.g., Caco-2 cells) for Absorption Studies

Caco-2 cells, derived from a human colon adenocarcinoma, are widely used as an in vitro model for the intestinal epithelial barrier to study nutrient and drug absorption mdpi.comreading.ac.uk. These cells differentiate in culture to form a polarized monolayer exhibiting characteristics of mature enterocytes, including the expression of brush border enzymes and transporters relevant to absorption mdpi.commdpi.com.

Studies using Caco-2 cells can assess the permeability of ferric picolinate across the intestinal barrier and compare its absorption characteristics to other iron forms. For instance, research comparing different iron formulations, including chelated forms, in Caco-2 cells can provide insights into their relative bioavailability at the cellular level mdpi.comresearchgate.net. While specific detailed findings on this compound absorption in Caco-2 cells were not extensively detailed in the search results, Caco-2 models are generally employed to evaluate iron uptake by measuring parameters such as intracellular iron concentration or the expression of iron transporters like divalent metal transporter 1 (DMT1) mdpi.commdpi.comresearchgate.netnih.gov. For example, studies with other iron compounds in Caco-2 cells have shown that iron uptake can be influenced by factors like pH and the specific iron complex mdpi.com.

Macrophage Cell Lines for Uptake Mechanism Studies

Macrophage cell lines, such as the murine macrophage cell line Raw 264.7, are utilized to investigate the cellular uptake mechanisms of various substances, including iron compounds plos.org. Macrophages play a crucial role in iron homeostasis, including the recycling of iron from senescent red blood cells and the storage and release of iron frontiersin.orgnih.gov.

Research using macrophage models can help determine how this compound is internalized by these cells and which cellular pathways are involved. Studies with other iron formulations, such as superparamagnetic iron oxide (SPIO) nanoparticles, in macrophage cell lines have demonstrated uptake via endocytic pathways, specifically the clathrin-mediated pathway plos.org. Macrophages can take up different forms of iron, including transferrin-bound and non-transferrin bound iron, through various receptors and transporters like transferrin receptor (TfR1), CD163, CD91, and ZIP14 frontiersin.orgnih.govtermedia.pltermedia.pl. While direct studies on this compound uptake mechanisms in macrophage cell lines were not prominently featured in the search results, these models are relevant for understanding how immune cells might interact with and process this compound.

Bacterial Culture Systems for Biofilm and Growth Inhibition Studies

Bacterial culture systems are essential for evaluating the effects of this compound on bacterial growth and biofilm formation. Biofilms are structured communities of bacteria enclosed in a self-produced matrix, which can contribute to antibiotic resistance and chronic infections nih.gov.

Studies have investigated the impact of iron compounds, including this compound, on various bacterial species. For example, this compound has been shown to be effective against Pseudomonas aeruginosa, a bacterium known for forming robust biofilms, particularly in the context of cystic fibrosis pan.olsztyn.plncats.ioresearchgate.net. Research indicates that elevated iron levels can influence biofilm formation in P. aeruginosa, and some chelated iron sources, including this compound, have demonstrated anti-biofilm properties nih.govncats.ioresearchgate.net.

Specific findings regarding the effect of picolinic acid and iron on P. aeruginosa biofilm formation have been reported. One study showed that picolinic acid inhibited biofilm formation in P. aeruginosa strains, and this inhibition was maintained or slightly increased when FeCl3 was added nih.gov.

| Compound | P. aeruginosa Strain | Biofilm Inhibition (%) | Biofilm Inhibition (%) with FeCl3 (100 µM) |

| Picolinic acid | PAK01 | 30 | 30 |

| Picolinic acid | PAK02 | 28 | 36 |

| Picolinic acid | PAK03 | 33 | 33 |

Table 1: Effect of Picolinic Acid on P. aeruginosa Biofilm Formation nih.gov

Other studies have explored the effects of different iron salts on bacterial growth and biofilm formation in species like Escherichia coli and Enterococcus faecalis, showing varied responses depending on the iron form and concentration mdpi.com.

Cell-Free Systems for Biochemical Reaction Analysis

Cell-free systems are utilized to study specific biochemical reactions catalyzed or influenced by this compound without the complexity of a whole cellular environment. These systems can involve purified enzymes, proteins, or other biomolecules.

Research in cell-free systems can investigate the role of this compound as a catalyst or reactant in various chemical processes. For instance, studies have explored the use of iron picolinate complexes as catalysts in oxygenation reactions, such as the oxygenation of triterpenoid (B12794562) derivatives with hydrogen peroxide pharm.or.jp. These studies delve into the chemical properties and reactivity of the this compound complex itself pharm.or.jpresearchgate.net. Cell-free systems are also employed in the study of enzymatic reactions where iron might play a role as a cofactor, such as in the activity of dioxygenases involved in metabolic pathways nrel.gov. While specific detailed findings on this compound in cell-free biochemical reaction analysis were not extensively covered, this methodology is relevant for understanding its direct involvement in biochemical transformations.

Ex Vivo Tissue Models

Ex vivo tissue models involve using tissues or organs removed from an organism to study biological processes in a controlled laboratory setting. These models retain some of the complexity of the in vivo environment while allowing for more manipulation and observation than is possible in living animals.

While the search results did not provide specific examples of ex vivo tissue models used to study this compound, this methodology could potentially be applied to investigate its effects on specific tissues, such as intestinal tissue for absorption studies or liver tissue for metabolic studies. Ex vivo models can bridge the gap between in vitro cell culture studies and in vivo animal studies mdpi.com.

In Vivo Animal Models

In vivo animal models are crucial for studying the systemic effects, bioavailability, metabolism, and efficacy of this compound within a living organism. These models allow researchers to assess the complex interactions between this compound and various physiological systems.

Animal models, such as rats and mice, are commonly used in research on iron compounds and their bioavailability. Studies using stable iron isotopes in animal models can measure fractional iron absorption and compare the bioavailability of different iron sources researchgate.netd-nb.info. For example, a study in rats compared the oral bioavailability of chromium from chromium picolinate and chromium chloride, finding that chromium picolinate had higher absorption d-nb.infoeuropa.eu. While this study focused on chromium, it highlights the use of animal models to assess the absorption and distribution of picolinate-chelated minerals.

Animal models are also used to investigate the effects of this compound on specific health conditions or biological processes. Research using animal models has explored the impact of chromium picolinate on insulin (B600854) signaling in insulin-resistant rats researchgate.netconsensus.app. These studies demonstrate the utility of animal models in examining the physiological effects of picolinate-chelated minerals.

Furthermore, animal models are employed in safety and toxicity studies, although detailed safety profiles are outside the scope of this article nih.gov. The design of in vivo preclinical studies in animal models requires careful consideration of factors such as animal selection, study design, and outcome measures mdpi.com.

Rodent Models (e.g., Rats, Mice) for Bioavailability and Metabolic Studies

Rodent models, such as rats and mice, are commonly used to investigate the bioavailability and metabolic fate of this compound. These models allow for the study of absorption, distribution, metabolism, and excretion in a whole organism context. Studies in rats have explored the effects of different dietary levels of iron and chromium, including in the form of chromium picolinate, on mineral status and metabolism researchgate.netnih.govpan.olsztyn.pl. For instance, research has investigated the combined effects of iron excess in the diet and chromium(III) supplementation on iron and chromium status in female rats nih.gov. These studies can involve feeding rodents diets supplemented with this compound and then analyzing tissue concentrations of iron and other minerals, as well as assessing various biochemical parameters related to iron metabolism researchgate.netnih.gov. The bioavailability of chromium picolinate has also been assessed in rats, examining its pharmacokinetics and influence on the absorption of other trace metals nih.gov.

Stable Isotope Tracer Techniques for Iron Absorption and Distribution

Stable isotope tracer techniques are valuable for precisely measuring iron absorption and distribution from compounds like this compound in vivo. These techniques involve administering this compound synthesized with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁴Fe) and then tracking the incorporation of the isotope into the body, typically into red blood cells nih.govnih.govresearchgate.net. By measuring the shift in iron isotope ratios in blood samples compared to natural abundance, researchers can calculate the fractional iron absorption nih.gov. This method provides a direct and unbiased measurement of iron absorption iaea.org. Studies utilizing stable iron isotopes have compared the bioavailability of this compound to other iron sources, such as ferrous sulfate (B86663), in human subjects nih.govnih.govresearchgate.net. For example, a study in young women used ⁵⁷Fe-picolinate and ⁵⁴Fe-sulfate to demonstrate that the fractional iron absorption from this compound fortified in yogurt was comparable to that from ferrous sulfate nih.govnih.govresearchgate.net.

Data from a stable iron isotope study in young women comparing fractional iron absorption from this compound and ferrous sulfate is presented below. nih.govnih.govresearchgate.net

| Compound | Geometric Mean Fractional Absorption (95% CI) | Relative Bioavailability vs. Fe Sulfate (95% CI) |

| This compound | 5.2% (3.8–7.2%) | 0.99 (0.85–1.15) |

| Ferrous Sulfate | 5.3% (3.8–7.3%) | - |

Genetic Models (e.g., Anemic Mouse Models) for Iron Transport Research

Genetic models, such as anemic mouse models, are instrumental in studying the mechanisms of iron transport and how they might be influenced by compounds like this compound. These models often carry genetic mutations that affect specific iron transporters or proteins involved in iron homeostasis, leading to conditions like microcytic anemia nih.gov. By administering this compound to these models, researchers can investigate how the compound is handled in the context of impaired iron transport pathways and assess its ability to potentially bypass or utilize alternative uptake mechanisms. Studies on iron transport deficiency in anemic mouse models, such as those with mutations in the Nramp2 (DMT1) transporter, provide insights into the molecular and cellular mechanisms underlying impaired iron absorption and transport nih.gov. While direct studies with this compound in these specific models were not found in the provided context, these genetic models are broadly relevant for understanding the complexities of iron transport that would affect the bioavailability of any iron compound.

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches offer valuable in silico methods to complement experimental studies by providing insights into the interactions of this compound at a molecular level.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are used to predict how this compound might interact with specific proteins, such as iron transporters or other proteins involved in iron metabolism. These simulations attempt to predict the preferred binding orientation (pose) of the ligand within the binding site of a target protein and estimate the binding affinity octant.bioplos.org. By evaluating different docking poses and scoring them based on energy functions, researchers can hypothesize about potential protein targets and the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions) octant.bioplos.org. This can help in understanding how this compound might be recognized and transported by cellular machinery. While no specific studies on this compound docking were found in the provided context, ligand-protein docking is a widely used technique in computational chemistry and biology for studying the interactions of small molecules with proteins, including metal-containing ligands octant.bioplos.orgresearchgate.netresearchgate.net.

Molecular Dynamics Simulations of Complex Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. These simulations can provide insights into the stability of protein-ligand complexes, conformational changes upon binding, and the dynamics of solvent molecules around the complex biotech-asia.orgmdpi.comnih.gov. For this compound, MD simulations could be used to explore the stability of the complex in different biological environments, its interactions with cell membranes, or its dissociation and release of iron. MD simulations can also be used to investigate the interaction between metal ions, such as Fe(III), and specific binding sites on proteins nih.govresearchgate.net. These simulations provide a time-dependent view of molecular interactions, offering a deeper understanding than static docking studies biotech-asia.org. While direct MD simulations of this compound were not found in the provided context, MD simulations are a powerful tool for studying the behavior of metal complexes and their interactions with biological systems mdpi.comnih.govresearchgate.net.

Future Directions and Emerging Research Avenues for Ferric Picolinate

Elucidation of Undiscovered Mechanistic Pathways

While some aspects of how ferric picolinate (B1231196) interacts within biological systems are known, many mechanistic pathways remain undiscovered or poorly understood. Future research will focus on detailed investigations into the cellular and molecular events following ferric picolinate exposure. This includes exploring its influence on iron homeostasis beyond known pathways, such as interactions with as-yet-unidentified iron transporters or regulatory proteins. Research into the functional aspects of Gif-type oxidation mediated by iron picolinate H2O2-dependent systems suggests the generation of carbon- and oxygen-centered radicals, indicating complex chemical reactivity that may have biological implications requiring further elucidation acs.org. The picolinate ligand in other metal complexes has been shown to be involved in various chemical reactions, including C-H bond functionalization, which hints at potential, though currently unexplored, catalytic or reactive roles for the picolinate moiety in this compound's biological activities rsc.org.

Novel Analytical Techniques for In Vivo Tracing